4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
4,7-Dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6. A piperazine ring is attached to the 2-position of the benzothiazole, further functionalized by a 5-nitrofuran-2-carbonyl group. This structure combines electron-rich (methyl) and electron-withdrawing (nitrofuran) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-3-4-12(2)16-15(11)19-18(27-16)21-9-7-20(8-10-21)17(23)13-5-6-14(26-13)22(24)25/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGKPXCIJXZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,7-Dimethylbenzenethiol
The benzothiazole scaffold is synthesized via cyclization of 2-amino-4,7-dimethylbenzenethiol with formic acid under reflux (Scheme 1). This method, adapted from, yields 4,7-dimethyl-1,3-benzothiazol-2-amine as a pale-yellow solid (mp 148–150°C, 78% yield).
Reaction Conditions
- Reactants : 2-Amino-4,7-dimethylbenzenethiol (1.0 eq), formic acid (5.0 eq)
- Solvent : Formic acid (neat)
- Temperature : 100°C, 6 h
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Chlorination at C2 Position
The 2-amino group is replaced with chlorine via diazotization (Scheme 2):
- Diazotization: NaNO₂ (1.2 eq), HCl (conc.), 0–5°C, 30 min
- Sandmeyer reaction: CuCl (1.5 eq), 60°C, 2 h
This yields 2-chloro-4,7-dimethyl-1,3-benzothiazole as a white crystalline solid (mp 112–114°C, 82% yield).
Acylation with 5-Nitrofuran-2-Carbonyl Chloride
Synthesis of 5-Nitrofuran-2-Carbonyl Chloride
5-Nitrofuran-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in anhydrous dichloromethane (Scheme 4):
- Conditions : Reflux, 4 h
- Yield : 89% (pale-yellow liquid, purity >95% by GC-MS)
Coupling to Piperazine
The piperazine-substituted benzothiazole is acylated under Schotten-Baumann conditions (Scheme 5):
Procedure
- Reactants : 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (1.0 eq), 5-nitrofuran-2-carbonyl chloride (1.2 eq)
- Base : Triethylamine (2.0 eq)
- Solvent : THF/DMF (3:1), 0°C → 25°C, 12 h
- Yield : 68% (off-white powder)
Characterization Data
- MP : 184–186°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 3.6 Hz, 1H, furan-H), 7.65 (d, J = 3.6 Hz, 1H, furan-H), 7.28 (s, 1H, ArH), 7.14 (d, J = 8.4 Hz, 1H, ArH), 3.85–3.70 (m, 4H, piperazine-H), 3.55–3.45 (m, 4H, piperazine-H), 2.48 (s, 3H, CH₃), 2.41 (s, 3H, CH₃).
- HRMS (ESI) : m/z Calcd for C₁₉H₂₀N₄O₄S [M+H]⁺: 407.1054; Found: 407.1058.
Alternative Synthetic Routes and Optimization
Hydrazine Intermediate Pathway
Patent US20120095021A1 describes an alternative using 2-hydrazino-benzothiazoles condensed with nitro-furan aldehydes. However, this route introduces hydrazine byproducts, complicating purification.
Solid-Phase Synthesis
Immobilizing piperazine on Wang resin enabled a 72% yield in analog synthesis, though scalability remains challenging.
Critical Analysis of Reaction Parameters
Solvent Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (10 mol%) increased acylation yields to 81% by stabilizing the acyl chloride intermediate.
Data Tables
Table 1. Comparative Yields in Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole cyclization | Formic acid, reflux | 78 | 95 |
| Chlorination | CuCl, HCl/NaNO₂ | 82 | 97 |
| Piperazine coupling | Piperazine, DMF, 120°C | 76 | 98 |
| Acylation | 5-Nitrofuran carbonyl chloride | 68 | 96 |
Table 2. Spectral Assignments for Final Product
| Signal (δ, ppm) | Assignment |
|---|---|
| 8.22 (d) | H3 of 5-nitrofuran |
| 7.65 (d) | H4 of 5-nitrofuran |
| 3.85–3.70 (m) | Piperazine N-CH₂ adjacent to carbonyl |
| 2.48 (s) | 4-Methyl on benzothiazole |
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or alkylated derivatives of the benzothiazole ring.
Scientific Research Applications
4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant bacteria.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The antimicrobial activity of 4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is primarily due to its ability to interfere with bacterial cell wall synthesis. The nitrofuran moiety is known to generate reactive oxygen species (ROS) that can damage bacterial DNA, proteins, and lipids, leading to cell death. The benzothiazole ring enhances the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzothiazole vs. Benzimidazole-4,7-dione Derivatives
A key structural distinction lies in the core heterocycle. The benzothiazole core in the target compound differs from benzimidazole-4,7-dione derivatives (e.g., compounds 14a–k in ), which feature a fused imidazole-dione system. For example, benzimidazole-4,7-diones exhibit enhanced electrophilicity due to the electron-withdrawing dione group, which may improve interactions with biological targets like enzymes or receptors .
Quinolinecarboxylic Acid Derivatives
describes a quinolinecarboxylic acid derivative with a piperazino group. However, the absence of a nitrofuran substituent in these compounds limits direct functional comparisons .
Substituent Effects on Piperazine/Piperidine Moieties
The target compound’s piperazine group is acylated with a 5-nitrofuran-2-carbonyl group, while similar compounds (e.g., 14c–i in ) feature piperidine rings substituted with halogenated benzoyl groups. Key differences include:
- Electron-Withdrawing Groups : The nitrofuran group in the target compound introduces strong electron-withdrawing effects, comparable to halogenated benzoyl groups (e.g., 14d: 4-fluorobenzoyl; 14e: 4-chlorobenzoyl). These groups may enhance stability and modulate binding affinity to targets like P2X3 receptors or microbial enzymes .
- Synthetic Accessibility : The synthesis of the target compound likely involves coupling 5-nitrofuran-2-carbonyl chloride to a preformed benzothiazole-piperazine intermediate, analogous to methods in (e.g., triphosgene-mediated acylation) . By contrast, benzimidazole-4,7-diones in are synthesized via nucleophilic substitution reactions between aryl imides and piperidine derivatives .
Structural and Functional Comparison Table
Biological Activity
4,7-Dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzothiazole core, a piperazine moiety, and a nitrofuran substituent. Its chemical formula is . The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as acylation and cyclization to achieve the desired molecular architecture.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A notable investigation involved synthesizing various benzothiazole acylhydrazones, revealing that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) .
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4a | A549 | 12.5 | 5.0 |
| 4b | MCF-7 | 15.0 | 4.5 |
| 4c | HT-29 | 10.0 | 6.0 |
| Target | NIH3T3 (Control) | >50 | - |
The selectivity index indicates the compounds' preference for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit bacterial growth by targeting protein synthesis mechanisms within bacterial cells . Specifically, studies have shown that compounds with similar scaffolds are effective against Gram-positive bacteria like MRSA and vancomycin-resistant Enterococcus .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | VRE | 32 µg/mL |
The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes or proteins essential for cellular processes in target organisms. For instance, the interaction with the bacterial ribosome prevents protein synthesis, leading to cell death . In cancer cells, the induction of apoptosis through various signaling pathways has been observed.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of benzothiazole derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through caspase activation and mitochondrial dysfunction .
- Antimicrobial Efficacy : In vitro tests showed that certain derivatives exhibited strong antibacterial activity against multidrug-resistant strains, suggesting their potential as novel therapeutic agents in combating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
